![molecular formula C10H16N4O2 B1477180 2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2098015-65-5](/img/structure/B1477180.png)

2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Overview

Description

Synthesis Analysis

The synthesis of 8-oxa-2-azaspiro[4.5]decane, a related compound, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of 2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is complex, as it is a spiro derivative. Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity .Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . This leads to the closure of the pyrrolidine ring into heterocycles .Scientific Research Applications

RNA Research

The compound can be used in the robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction . Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications .

siRNA Technologies

The compound can be used in siRNA technologies . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies .

RNA Metabolic Labeling

The compound can be used for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . This application is particularly important in the field of molecular biology and genetics .

Drug Development

The compound exhibits unique properties that can be explored in various fields such as drug development. Its structural complexity offers exciting opportunities for innovative investigations and breakthrough discoveries.

Materials Science

The compound can also be used in the field of materials science. Its unique properties and structural complexity can be leveraged to develop new materials with novel properties.

Catalysis

In the field of catalysis, the compound can be used to explore new reactions and processes. Its unique structure and properties make it a valuable tool in this field.

properties

IUPAC Name |

2-azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c11-13-12-7-9(15)14-5-4-10(8-14)3-1-2-6-16-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBRHFJWNNLENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCN(C2)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid](/img/structure/B1477099.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B1477101.png)

![3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477103.png)

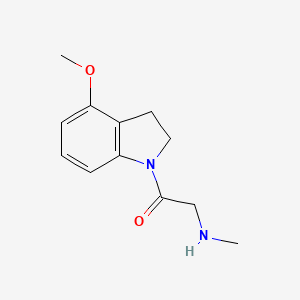

![1-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477104.png)

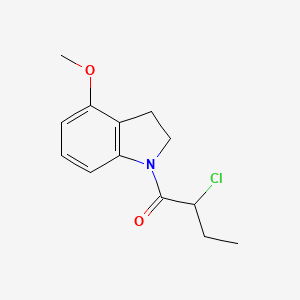

![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one](/img/structure/B1477105.png)

![3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477106.png)

![2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477107.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)acetic acid](/img/structure/B1477111.png)

![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid](/img/structure/B1477112.png)

![6-Methoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1477117.png)

![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1477119.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1477120.png)